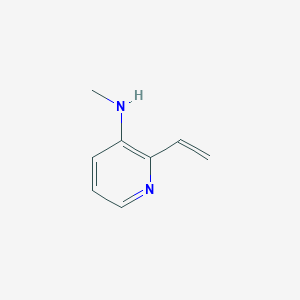

2-ethenyl-N-methylpyridin-3-amine

Description

Contextualization within Pyridine (B92270) Chemistry

The pyridine ring is a fundamental heterocyclic aromatic compound, structurally related to benzene (B151609) but with one carbon atom replaced by a nitrogen atom. wikipedia.orgncert.nic.in This substitution has profound effects on the molecule's properties; the nitrogen atom's lone pair of electrons does not participate in the aromatic system, rendering the compound basic and capable of forming hydrogen bonds. wikipedia.orgnih.gov The electronegativity of the nitrogen atom also makes the pyridine ring electron-deficient compared to benzene, influencing its reactivity in substitution reactions. wikipedia.org

Pyridine scaffolds are of immense importance and are prevalent in a vast array of applications. They are key structural motifs in:

Pharmaceuticals: The pyridine ring is a core component in numerous FDA-approved drugs, valued for its ability to improve aqueous solubility, metabolic stability, and hydrogen bonding capacity. nih.govnih.govacs.org

Agrochemicals: Many herbicides and insecticides incorporate the pyridine structure. acs.orgchemicalbook.com

Materials Science: Pyridine derivatives are used in the synthesis of polymers and functional materials. acs.orgwikipedia.org

Catalysis: They serve as ligands for transition metal catalysts. acs.orgresearchgate.net

The functionalization of the pyridine ring is a major focus of organic synthesis, as the position and nature of substituents can fine-tune the molecule's physical and chemical properties. acs.orgresearchgate.net

| Compound | Formula | Molar Mass (g·mol⁻¹) | Boiling Point (°C) | Acidity (pKa of conjugate acid) |

|---|---|---|---|---|

| Pyridine | C₅H₅N | 79.10 | 115.2 | 5.23 |

| 2-Ethenylpyridine (2-Vinylpyridine) | C₇H₇N | 105.14 | 158 | 4.98 |

| N-Methylpyridin-3-amine | C₆H₈N₂ | 108.14 | - | - |

Significance of Ethenyl and Substituted Amine Functionalities in Pyridine Scaffolds

The specific combination of an ethenyl group at the 2-position and an N-methylamino group at the 3-position on the pyridine ring of 2-ethenyl-N-methylpyridin-3-amine suggests a unique reactivity profile.

The ethenyl (vinyl) group , particularly at the 2-position, is a highly valuable functional handle. Its significance stems from several key aspects:

Polymerization: 2-Vinylpyridine (B74390) is an important monomer used in the production of specialty polymers and latexes, such as those used for tire-cord binders. wikipedia.org The vinyl group readily participates in polymerization reactions.

Synthetic Intermediate: The electron-withdrawing nature of the pyridine ring makes the vinyl group susceptible to nucleophilic addition (Michael addition). wikipedia.org This reactivity allows for the introduction of a wide range of functional groups, serving as a versatile precursor in organic synthesis. wikipedia.orgnih.gov For example, it is a key intermediate in the production of pharmaceuticals like Axitinib and the herbicide Paraquat. chemicalbook.comwikipedia.org

Electronic Effects: The vinyl group is a π-system that can conjugate with the pyridine ring, influencing the molecule's electronic and photophysical properties. 2-(2-Arylvinyl)pyridines, for instance, are known to be fluorescent molecules. nih.gov

The substituted amine functionality is crucial for modulating the electronic properties and biological interactions of the pyridine scaffold. nih.gov An amino group can significantly enhance the bioactivity of the pyridine nucleus. nih.gov Specifically, an N-methylamino group:

Acts as an Electron-Donating Group: This influences the reactivity of the pyridine ring in electrophilic substitution reactions.

Serves as a Synthetic Handle: The amine can be further functionalized or used as a directing group in metal-catalyzed reactions. The synthesis of various pyridine derivatives often involves the reaction of a pyridyl amine with other reagents. rsc.org

Hydrogen Bonding: The secondary amine (N-H) can act as a hydrogen bond donor, a property vital for molecular recognition in biological systems.

The strategic placement of these two groups in this compound creates a molecule with multiple reactive sites and a distinct electronic landscape, making it a compelling target for further academic and industrial research.

| Functional Group | Position on Pyridine | Key Research Applications & Significance |

|---|---|---|

| Ethenyl (Vinyl) | 2-position | Monomer for polymerization, precursor for pharmaceuticals and agrochemicals, participates in nucleophilic addition reactions. chemicalbook.comwikipedia.org |

| Substituted Amine | General | Enhances bioactivity, modulates electronic properties and basicity, acts as a synthetic handle for further functionalization. nih.govrsc.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethenyl-N-methylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-3-7-8(9-2)5-4-6-10-7/h3-6,9H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMDOXZWVJQGNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=CC=C1)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10573457 | |

| Record name | 2-Ethenyl-N-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

272443-32-0 | |

| Record name | 2-Ethenyl-N-methyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=272443-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethenyl-N-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethenyl N Methylpyridin 3 Amine and Its Derivatives

Direct Synthesis Strategies

Direct synthesis strategies focus on the stepwise introduction of the ethenyl and N-methylamino moieties onto a pre-existing pyridine (B92270) ring or the formation of the pyridine ring with these substituents already in place.

Carbon-Carbon Bond Formation Reactions at the Ethenyl Position

The introduction of a vinyl group at the 2-position of the pyridine ring is a crucial step and can be effectively achieved through various palladium-catalyzed cross-coupling reactions. numberanalytics.comchemistry.coachalevelchemistry.co.ukorganic-chemistry.org These reactions typically involve the coupling of a 2-halopyridine derivative with a vinylating agent.

Heck Reaction: The Mizoroki-Heck reaction is a powerful method for the vinylation of aryl and heteroaryl halides. numberanalytics.comwikipedia.org In this context, a 2-halopyridine (e.g., 2-bromopyridine (B144113) or 2-chloropyridine) can be coupled with a vinylating agent like ethylene (B1197577) or a vinylboronic acid derivative in the presence of a palladium catalyst and a base. nih.govresearchgate.netresearchgate.net The general mechanism involves the oxidative addition of the halopyridine to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the 2-vinylpyridine (B74390) product. numberanalytics.com

Suzuki Coupling: The Suzuki-Miyaura coupling provides a versatile and widely used method for C-C bond formation. numberanalytics.comorganic-chemistry.orglibretexts.org This reaction would involve the coupling of a 2-halopyridine with a vinylboronic acid or a vinylboronate ester in the presence of a palladium catalyst and a base. nih.govnih.gov A key advantage of the Suzuki coupling is the commercial availability and stability of the boronic acid reagents. numberanalytics.com The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

Stille Coupling: The Stille reaction offers another robust method for the formation of the C-C bond, coupling a 2-stannylpyridine with a vinyl halide or triflate, or more commonly, a 2-halopyridine with a vinylstannane reagent. wikipedia.orgorganic-chemistry.orgharvard.edulibretexts.org Organotin reagents are air and moisture stable, offering practical advantages. orgsyn.org The reaction proceeds via a catalytic cycle involving a palladium catalyst. wikipedia.org

A comparative overview of these C-C bond formation reactions is presented in the table below.

| Reaction | Typical Reactants | Catalyst System | Key Advantages |

| Heck Reaction | 2-Halopyridine + Alkene | Pd catalyst (e.g., Pd(OAc)₂) + Ligand + Base | Atom economy, use of simple alkenes. numberanalytics.comwikipedia.org |

| Suzuki Coupling | 2-Halopyridine + Vinylboronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | Mild reaction conditions, high functional group tolerance, commercially available reagents. numberanalytics.comnih.govnih.gov |

| Stille Coupling | 2-Halopyridine + Vinylstannane | Pd catalyst (e.g., Pd(PPh₃)₄) | Air and moisture stable reagents, wide substrate scope. wikipedia.orglibretexts.orgorgsyn.org |

Carbon-Nitrogen Bond Formation Reactions for the N-methylamino Group

The introduction of the N-methylamino group at the 3-position of the pyridine ring can be accomplished through several methods, most notably through the N-methylation of a 3-aminopyridine (B143674) precursor or via reductive amination.

N-Methylation of 3-Aminopyridine: The direct methylation of 3-aminopyridine or a derivative can be achieved using a methylating agent such as methyl iodide or dimethyl sulfate. rsc.orgrsc.org However, controlling the degree of methylation to favor the formation of the secondary amine over the tertiary amine or quaternary ammonium (B1175870) salt can be challenging. The position of methylation (on the amino group versus the pyridine ring nitrogen) can also be influenced by the reaction conditions and the presence of other substituents on the pyridine ring. rsc.org For instance, methylation of 3-amino-2-methylaminopyridine with methyl iodide has been shown to occur exclusively at the 3-amino group. rsc.org

Reductive Amination: Reductive amination is a highly effective and versatile method for the formation of amines. masterorganicchemistry.comyoutube.comjocpr.comorganic-chemistry.org This process involves the reaction of a 3-aminopyridine with formaldehyde (B43269) to form an intermediate imine or enamine, which is then reduced in situ to the N-methylamino group. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com This method generally offers high selectivity for mono-methylation and avoids the over-methylation issues associated with direct alkylation. masterorganicchemistry.com A one-pot procedure where the amine, carbonyl compound, and reducing agent are combined is often possible. youtube.com

The following table summarizes the key features of these C-N bond formation methods.

| Method | Starting Material | Reagents | Key Features |

| N-Methylation | 3-Aminopyridine derivative | Methylating agent (e.g., CH₃I, (CH₃)₂SO₄) + Base | Can be straightforward, but may lead to a mixture of products (mono-, di-methylated, and quaternary salts). rsc.orgrsc.org |

| Reductive Amination | 3-Aminopyridine derivative | Formaldehyde + Reducing agent (e.g., NaBH(OAc)₃) | Generally high selectivity for mono-methylation, mild reaction conditions. masterorganicchemistry.comjocpr.comorganic-chemistry.org |

Multicomponent Reactions in Pyridine Synthesis

Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of highly substituted pyridine rings in a single step from simple starting materials. tandfonline.comwhiterose.ac.ukthieme-connect.comrsc.orgrsc.org While a direct MCR for 2-ethenyl-N-methylpyridin-3-amine is not explicitly reported, the principles of MCRs can be applied to construct a pyridine core with appropriate functional groups that can be subsequently elaborated to the target compound. For example, a reaction could be designed to incorporate a precursor to the ethenyl group (e.g., an acetyl group) and a protected amino group at the desired positions.

Functional Group Interconversions on the Pyridine Core

An alternative and often highly effective approach involves the synthesis of a pyridine derivative with precursor functional groups, which are then converted to the desired ethenyl and N-methylamino groups through selective chemical transformations.

Transformation of Precursor Pyridine Derivatives

A common strategy involves starting with a more readily available substituted pyridine and performing functional group interconversions. For example, one could start with a 2-acetyl-3-aminopyridine derivative. The acetyl group can be converted to the ethenyl group through a Wittig reaction or by reduction to the corresponding alcohol followed by dehydration. The 3-amino group can then be methylated as described in section 2.1.2. Another precursor could be 2-bromo-3-nitropyridine. The nitro group can be reduced to the amino group, which is then methylated. Subsequently, the bromo group can be converted to the ethenyl group via a cross-coupling reaction.

Selective Ethenylation Protocols

Selective ethenylation, or vinylation, is a key transformation in the synthesis of the target molecule. As discussed in section 2.1.1, palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation. numberanalytics.com The choice of a specific protocol, such as Suzuki, Stille, or Heck, will depend on the nature of the substituents already present on the pyridine ring and the availability of the starting materials. For instance, the Suzuki-Miyaura cross-coupling of bromopolypyridines with potassium vinyltrifluoroborate has been shown to be a practical method for synthesizing vinyl-substituted pyridines. nih.gov Similarly, a ligand-free palladium-catalyzed oxidative Heck reaction of 4-vinylpyridine (B31050) with arylboronic acids has been developed, highlighting the ongoing advancements in these methodologies. researchgate.net

N-Methylation and Amination Strategies

The introduction of the N-methylamino group at the C3 position of the pyridine ring is a critical transformation that can be approached through several synthetic routes. The two primary strategies involve either the direct amination of a pre-functionalized pyridine ring followed by methylation or the coupling of a pre-methylated amine.

Amination of Pyridine Derivatives: A common pathway to introduce an amino group onto a pyridine ring involves the Chichibabin reaction or, more modernly, transition-metal-catalyzed amination reactions. For substrates that are not suitably reactive, activating the pyridine ring as a pyridine N-oxide is a powerful strategy. The N-oxide can then be aminated at the C2 position using an activating agent like tosyl anhydride (B1165640) (Ts₂O) in the presence of an amine, such as tert-butylamine, followed by deprotection. researchgate.net While this method typically shows high selectivity for the 2-position, modifications can influence regioselectivity. researchgate.netnih.gov

Another robust method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 3-halopyridine) and an amine. wikipedia.orgnumberanalytics.com This reaction is highly versatile and allows for the formation of C-N bonds with a wide range of amines, including methylamine (B109427) or ammonia (B1221849) equivalents, under relatively mild conditions. wikipedia.org

N-Methylation of Aminopyridines: Once the primary amino group is installed to form an aminopyridine, subsequent N-methylation can be achieved. Classical methods include reaction with methylating agents like methyl iodide. orgsyn.org More contemporary and greener approaches utilize methanol (B129727) as the methyl source in the presence of a transition metal catalyst, such as ruthenium complexes. organic-chemistry.orgrsc.org These catalytic methods often proceed with high selectivity for mono-methylation, producing water as the only byproduct. organic-chemistry.org A proposed mechanism involves the catalyst facilitating the dehydrogenation of methanol to formaldehyde, which then forms an imine with the aminopyridine that is subsequently hydrogenated in the same catalytic cycle. organic-chemistry.org

Alternatively, a one-pot synthesis can sometimes be employed where a precursor like an N-benzylideneamine is reacted with methyl iodide, followed by hydrolysis to yield the N-methylated amine. orgsyn.org

Catalyst Systems and Reaction Conditions

The synthesis of this compound heavily relies on transition metal catalysis to construct the key carbon-carbon and carbon-nitrogen bonds efficiently and selectively.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium catalysis is the cornerstone for synthesizing substituted pyridines. thieme-connect.comthieme-connect.com The introduction of the 2-ethenyl group is typically accomplished via a Suzuki-Miyaura coupling or similar reaction, while the 3-N-methylamino group can be installed using a Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate. To synthesize the target molecule, a 2-halopyridine derivative would be coupled with a vinylboron species, such as potassium vinyltrifluoroborate, in the presence of a palladium catalyst and a base. orgsyn.org

Key components of the Suzuki-Miyaura reaction system include:

Palladium Precatalyst: Common choices are Pd(PPh₃)₄, Pd(OAc)₂, or palladacycle precatalysts. orgsyn.orglibretexts.orgyoutube.com

Ligands: Electron-rich, bulky phosphine (B1218219) ligands like tricyclohexylphosphine (B42057) (PCy₃), DavePhos, or SPhos are often employed to stabilize the palladium center and facilitate the catalytic cycle. orgsyn.orgrsc.org

Base: A base such as K₂CO₃, K₃PO₄, or NaOtBu is essential for the transmetalation step. libretexts.org The choice of base can depend on the solvent and the specific substrates. libretexts.org

Buchwald-Hartwig Amination: As mentioned, this reaction is ideal for forming the C-N bond between a 3-halopyridine and methylamine. numberanalytics.comlibretexts.org The development of this reaction has produced several generations of catalyst systems, enabling the coupling of a vast array of amines and aryl halides with high efficiency. wikipedia.orgcapes.gov.br

The catalytic system for the Buchwald-Hartwig amination typically consists of:

Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common starting materials. rsc.org

Phosphine Ligands: Sterically hindered and electron-rich biaryl phosphine ligands (e.g., BINAP, XPhos, RuPhos) are crucial for high catalytic activity. wikipedia.orgrsc.org

Base: A strong, non-nucleophilic base like NaOtBu or LiHMDS is generally required to deprotonate the amine. libretexts.org

| Reaction | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| Suzuki-Miyaura | Pd(OAc)₂ / CM-phos | K₃PO₄ | Toluene | 100 | 80-98 | orgsyn.org |

| Suzuki-Miyaura | Pd(PtBu₃)₂ | K₂CO₃ | DMF | 80-100 | ~75 | mdpi.com |

| Buchwald-Hartwig | [Pd-DavePhos]₂[BF₄]₂ | NaOtBu | 1,4-Dioxane | 100 | High | rsc.org |

| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 70-100 | Good | wikipedia.org |

Other Transition Metal-Mediated Syntheses

While palladium is dominant, other transition metals are also effective for synthesizing substituted pyridines. elsevier.com

Copper-Catalyzed Reactions: Copper catalysts can mediate C-N cross-coupling reactions, such as the Ullmann condensation, which can be an alternative to the Buchwald-Hartwig amination, particularly for N-arylation. nih.govrsc.org Copper has also been used in cascade reactions to build highly substituted pyridine rings from simpler acyclic precursors. nih.govorganic-chemistry.org

Rhodium-Catalyzed Reactions: Rhodium catalysts can be employed for chelation-assisted C-H activation of unsaturated oximes, which then react with alkynes to form highly substituted pyridine derivatives. organic-chemistry.org

Ruthenium-Catalyzed Reactions: Ruthenium complexes have shown high efficiency in the N-methylation of amines using methanol as a sustainable C1 source. organic-chemistry.org

Solvent Effects and Temperature Optimization

The choice of solvent and reaction temperature are critical parameters that significantly influence the outcome of cross-coupling reactions. rsc.org

Solvent Effects: Solvents not only dissolve reactants but also play a role in stabilizing catalytic intermediates and influencing the rate and selectivity of the reaction.

Polar Aprotic Solvents: DMF, 1,4-dioxane, and THF are commonly used for both Suzuki and Buchwald-Hartwig reactions. rsc.orgmdpi.comrsc.org Dioxane is often favored for Buchwald-Hartwig aminations. rsc.org

Aromatic Hydrocarbons: Toluene is another frequent choice, particularly in Suzuki couplings. orgsyn.org

Water: The use of water as a solvent or co-solvent can be critical for the success of some cross-coupling reactions, especially those involving water-soluble reactants or specific catalyst systems. orgsyn.org

Temperature Optimization: Reaction temperature directly affects the reaction rate.

Suzuki-Miyaura: These couplings are often run at elevated temperatures, typically between 80-120°C, to ensure a reasonable reaction rate. orgsyn.orgmdpi.com

Buchwald-Hartwig: Aminations also generally require heating, often in the range of 80-110°C. rsc.org However, excessively high temperatures can lead to catalyst decomposition or side reactions, such as the polymerization of the ethenyl group. Therefore, careful optimization is necessary to find a balance between reaction speed and product stability. Reducing the reaction temperature is sometimes possible with highly active, modern catalyst systems. mdpi.com

Purification and Isolation Techniques for Synthetic Products

After the synthesis, the target compound must be isolated from the reaction mixture, which may contain unreacted starting materials, catalyst residues, and byproducts.

Chromatography: Column chromatography is the most common technique for purifying substituted pyridines on a laboratory scale. nih.gov

Stationary Phase: Silica gel is the standard choice.

Eluent: A mixture of nonpolar and polar solvents, such as hexanes and ethyl acetate, is typically used. The polarity is gradually increased to elute the compounds based on their affinity for the silica.

Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water) can be a highly effective method for obtaining high-purity material.

Distillation: For liquid products, distillation under reduced pressure can be used for purification. google.com However, care must be taken with thermally sensitive compounds like vinylpyridines, as high temperatures can induce polymerization.

Handling Polymerization: The ethenyl (vinyl) group is susceptible to polymerization, especially in the presence of heat, light, or acid. To prevent this during purification and storage, several precautions can be taken:

Inhibitors: Small amounts of polymerization inhibitors like hydroquinone (B1673460) or tert-butylcatechol can be added to the product.

Temperature Control: Processes should be carried out at the lowest feasible temperature, and the final product should be stored in a cool, dark place.

Aqueous Work-up: Before chromatographic purification, an aqueous work-up is typically performed. This involves partitioning the reaction mixture between an organic solvent and water. Acidic or basic washes can be used to remove corresponding impurities. For example, a dilute acid wash can remove residual pyridine-containing starting materials, while a base wash (e.g., with sodium bicarbonate solution) can neutralize any acidic components. google.com

Chemical Reactivity and Mechanistic Studies of 2 Ethenyl N Methylpyridin 3 Amine

Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atom, making electrophilic aromatic substitution (EAS) reactions generally sluggish compared to benzene (B151609). youtube.com The nitrogen atom deactivates the ring towards electrophilic attack. youtube.com However, the substituents on the pyridine ring of 2-ethenyl-N-methylpyridin-3-amine significantly influence the regioselectivity and rate of EAS reactions.

The N-methylamino group at the 3-position is a potent activating group, directing electrophiles to the ortho and para positions relative to itself. In this case, the available ortho position is C4 and the para position is C6. Conversely, the pyridine nitrogen directs incoming electrophiles to the C3 and C5 positions (meta positions). youtube.com The ethenyl group at the C2 position is generally considered a weakly activating group.

The interplay of these directing effects suggests that electrophilic attack is most likely to occur at the C4 or C6 positions, which are activated by the N-methylamino group. Computational studies on similar pyridine derivatives have shown that the activation barrier for EAS is significantly influenced by the nature and position of substituents. rsc.org For instance, the nitration of pyridine itself requires harsh conditions and results in low yields, while the presence of an activating group can facilitate the reaction. youtube.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Influence of N-Methylamino Group (at C3) | Influence of Pyridine Nitrogen | Overall Predicted Reactivity |

| C4 | Activating (ortho) | Deactivating | Favorable |

| C5 | - | Meta-directing | Less Favorable |

| C6 | Activating (para) | Deactivating | Favorable |

Nucleophilic Reactions at the Pyridine Nitrogen or Carbon Positions

The electron-deficient character of the pyridine ring makes it susceptible to nucleophilic attack. The pyridine nitrogen, with its lone pair of electrons, is a primary site for nucleophilic attack, particularly by alkylating agents or in the formation of N-oxides. youtube.com

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is also a feasible reaction pathway, especially at positions activated by electron-withdrawing groups or with a good leaving group. In the case of this compound, direct nucleophilic attack on the carbon atoms of the ring is less likely in the absence of a suitable leaving group. However, if a derivative with a leaving group at the C2, C4, or C6 position were available, nucleophilic substitution would be a viable transformation. The pyridine nitrogen can also play a role in facilitating reactions at other parts of the molecule by coordinating to metal catalysts. mdpi.com

Reactivity of the Ethenyl Moiety

The ethenyl group at the C2 position is a site of high reactivity, susceptible to a variety of addition and polymerization reactions.

Cycloaddition Reactions

The ethenyl group can participate as a dienophile or a dipolarophile in cycloaddition reactions. For instance, it can undergo [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes. Furthermore, the pyridine-ethenyl system can be involved in more complex, formal cycloaddition pathways for the synthesis of substituted pyridine scaffolds. nih.govresearchgate.net The nitrogen atom of the pyridine ring can also influence the course of cycloaddition reactions. For example, the formation of pyridinium-N-imines, generated in situ, can undergo [3+2] cycloaddition with acetylenic compounds to yield pyrazolo[1,5-a]pyridines. mdpi.com While this specific reaction involves an N-imine, it highlights the potential for the pyridine nitrogen to participate in cycloaddition processes.

Polymerization Behavior Research

Vinylpyridines are well-known to undergo polymerization. The ethenyl group in this compound is expected to be prone to polymerization, particularly under acidic conditions or at elevated temperatures, similar to other vinylpyridine derivatives. The polymerization can proceed via free radical, anionic, or cationic mechanisms. The presence of the N-methylamino group might influence the polymerization characteristics by altering the electron density of the ethenyl group.

Hydrogenation and Reduction Pathways

The ethenyl group can be readily reduced to an ethyl group through catalytic hydrogenation. Standard hydrogenation catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel are effective for this transformation. The reaction typically proceeds under mild conditions of hydrogen pressure and temperature. It is important to note that under more forcing hydrogenation conditions, the pyridine ring itself can also be reduced to a piperidine (B6355638) ring. Selective reduction of the ethenyl group is generally achievable by controlling the reaction conditions.

Reactivity of the N-Methylamino Group

The lone pair of electrons on the nitrogen atom makes the N-methylamino group basic and nucleophilic. uni-muenchen.demasterorganicchemistry.com It can be readily protonated by acids to form the corresponding ammonium (B1175870) salt. The nucleophilicity of the amino group allows it to react with various electrophiles. For example, it can be acylated by acid chlorides or anhydrides to form amides, or alkylated by alkyl halides. youtube.com The reactivity of arylamines in electrophilic aromatic substitution is often modulated by converting the amino group to an amide to reduce its activating effect and prevent overreaction. libretexts.org

The N-methylamino group can also be a target for oxidation reactions, although the specific products would depend on the oxidizing agent and reaction conditions. Furthermore, the amino group can be involved in the formation of metal complexes and can direct metallation reactions.

Acylation and Sulfonylation Reactions

The presence of the secondary amino group (-NHCH₃) in this compound makes it readily susceptible to acylation and sulfonylation reactions. These reactions involve the introduction of an acyl (R-C=O) or sulfonyl (R-SO₂) group, respectively, onto the nitrogen atom of the amine.

Acylation is typically achieved by treating this compound with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. The base serves to neutralize the hydrogen halide or carboxylic acid byproduct formed during the reaction. The nucleophilic nitrogen of the secondary amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of an N-acylated product. The general mechanism involves a nucleophilic acyl substitution pathway.

Sulfonylation follows a similar mechanistic principle, employing sulfonyl chlorides as the electrophilic partner. The reaction with reagents like p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride (mesyl chloride) in the presence of a base like pyridine or triethylamine (B128534) yields the corresponding N-sulfonamide. These sulfonamides are often stable, crystalline solids.

| Reagent | Product | Reaction Type |

| Acetyl chloride | N-(2-ethenylpyridin-3-yl)-N-methylacetamide | Acylation |

| Benzoyl chloride | N-(2-ethenylpyridin-3-yl)-N-methylbenzamide | Acylation |

| p-Toluenesulfonyl chloride | N-(2-ethenylpyridin-3-yl)-N-methyl-4-methylbenzenesulfonamide | Sulfonylation |

| Methanesulfonyl chloride | N-(2-ethenylpyridin-3-yl)-N-methylmethanesulfonamide | Sulfonylation |

N-Alkylation and Quaternization Reactions

The nitrogen atom of the secondary amine in this compound can also undergo N-alkylation upon reaction with alkyl halides. This reaction introduces an additional alkyl group onto the nitrogen, converting the secondary amine into a tertiary amine. The reaction proceeds via a nucleophilic substitution mechanism (Sₙ2), where the amine acts as the nucleophile and the alkyl halide as the electrophile. The choice of alkylating agent and reaction conditions can influence the efficiency of the reaction.

Furthermore, both the exocyclic secondary amine and the endocyclic pyridine nitrogen can be subject to quaternization . Quaternization of the secondary amine would lead to a quaternary ammonium salt. More commonly, the pyridine nitrogen, being a part of the aromatic system, can be alkylated to form a pyridinium (B92312) salt. This reaction typically requires a more reactive alkylating agent, such as methyl iodide or benzyl (B1604629) bromide. The resulting pyridinium salt carries a positive charge on the nitrogen atom within the ring, significantly altering the electronic properties of the molecule.

| Reagent | Product | Reaction Type |

| Methyl iodide | 2-ethenyl-N,N-dimethylpyridin-3-amine | N-Alkylation |

| Benzyl bromide | N-benzyl-2-ethenyl-N-methylpyridin-3-amine | N-Alkylation |

| Methyl iodide (excess) | 3-(dimethylamino)-2-ethenyl-1-methylpyridin-1-ium iodide | Quaternization (Pyridinium salt) |

Mannich Reactions and Condensation Processes

The this compound molecule possesses reactive sites that can participate in Mannich reactions . The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom, formaldehyde (B43269), and a primary or secondary amine. In this case, the secondary amine of this compound can act as the amine component. The reaction would involve the formation of an Eschenmoser's salt-like intermediate from the amine and formaldehyde, which would then be attacked by a suitable nucleophile.

Condensation processes involving this compound are also plausible. For instance, the secondary amine could undergo condensation with aldehydes or ketones to form imines or enamines, respectively. The vinyl group can also participate in condensation-polymerization reactions, although this is less of a direct condensation of the parent molecule and more a reaction of the vinyl moiety.

| Reactants | Product Type | Reaction Name |

| Formaldehyde, Acetophenone | β-aminoketone | Mannich Reaction |

| Benzaldehyde | Imine | Condensation |

| Cyclohexanone | Enamine | Condensation |

Photoinduced Transformations and Photochemical Pathways

The photochemical behavior of this compound is expected to be influenced by the presence of the vinyl group and the pyridine ring. The vinyl group can undergo photoinduced [2+2] cycloadditions, leading to the formation of cyclobutane (B1203170) derivatives, either through dimerization with another molecule of this compound or with other alkenes.

Furthermore, the pyridine ring can influence the excited-state chemistry of the molecule. Upon absorption of UV light, the molecule can be promoted to an excited electronic state. The deactivation pathways from this excited state can include fluorescence, phosphorescence, or photochemical reactions. The presence of the amino group can also lead to photoinduced electron transfer processes. The specific photochemical pathways would be highly dependent on the solvent, the presence of photosensitizers or quenchers, and the wavelength of the incident light.

Reaction Kinetics and Thermodynamics

The study of reaction kinetics for the transformations of this compound would provide valuable insights into the reaction mechanisms. For instance, determining the rate law for the N-alkylation reaction could confirm whether it follows a second-order Sₙ2 pathway. Kinetic studies of acylation and sulfonylation would help in optimizing reaction conditions for efficient synthesis of the corresponding amides and sulfonamides.

Thermodynamic considerations are crucial for understanding the feasibility and position of equilibrium for the various reactions. For example, the quaternization of the pyridine nitrogen is generally a thermodynamically favorable process, leading to stable pyridinium salts. The thermodynamics of condensation reactions would determine the equilibrium between reactants and products, which can often be influenced by the removal of water or other small molecules. Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to model the reaction pathways and predict the relative energies of reactants, transition states, and products, thus providing a deeper understanding of both the kinetics and thermodynamics of the reactions involving this compound.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N), within a molecule. The chemical environment of each nucleus influences its resonance frequency, providing a unique fingerprint of the molecular structure.

Proton (¹H) and Carbon (¹³C) NMR for Structural Assignments

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural assessment of 2-ethenyl-N-methylpyridin-3-amine. The chemical shifts (δ), reported in parts per million (ppm), multiplicity, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the assignment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyridine (B92270) ring, the ethenyl group, and the N-methyl group. The aromatic protons on the pyridine ring will typically resonate in the downfield region (δ 7.0-8.5 ppm). The vinyl protons of the ethenyl group will appear as a characteristic set of signals, including a doublet of doublets for the α-proton and two distinct signals for the terminal geminal protons. The N-methyl protons will present as a singlet in the upfield region.

The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atoms of the pyridine ring will have chemical shifts in the aromatic region (δ 120-160 ppm). The sp² hybridized carbons of the ethenyl group will also resonate in this region, while the sp³ hybridized carbon of the N-methyl group will appear at a significantly higher field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H4 | ~7.0-7.2 | - |

| H5 | ~7.2-7.4 | - |

| H6 | ~8.0-8.2 | - |

| Hα (ethenyl) | ~6.5-6.8 | - |

| Hβ-cis (ethenyl) | ~5.2-5.4 | - |

| Hβ-trans (ethenyl) | ~5.4-5.6 | - |

| N-CH₃ | ~2.8-3.0 | - |

| C2 | - | ~150-155 |

| C3 | - | ~130-135 |

| C4 | - | ~120-125 |

| C5 | - | ~125-130 |

| C6 | - | ~145-150 |

| Cα (ethenyl) | - | ~135-140 |

| Cβ (ethenyl) | - | ~115-120 |

| N-CH₃ | - | ~30-35 |

Note: These are predicted values based on known substituent effects on pyridine and related structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)rsc.orgresearchgate.netsdsu.educolumbia.eduuvic.ca

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.

Correlation SpectroscopY (COSY) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the pyridine ring (H4-H5, H5-H6) and within the ethenyl group (Hα with Hβ-cis and Hβ-trans). rsc.orgsdsu.edu

Heteronuclear Single Quantum Coherence (HSQC) : HSQC correlates directly bonded proton and carbon atoms. columbia.edu This is instrumental in assigning the carbon signals based on their attached protons. For example, the signal for the N-methyl protons would correlate with the N-methyl carbon signal. rsc.orgcolumbia.edu

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is vital for piecing together the molecular skeleton. columbia.edu Key HMBC correlations would be expected between the N-methyl protons and C2 and C3 of the pyridine ring, and between the ethenyl protons and C2 and C3, confirming the position of the substituents. rsc.orgcolumbia.edu

Nitrogen (¹⁵N) NMR Studiesscispace.comresearchgate.netresearchgate.net

Nitrogen-15 (¹⁵N) NMR spectroscopy, while less sensitive than ¹H NMR, provides direct information about the electronic environment of the nitrogen atoms. researchgate.net In this compound, two distinct ¹⁵N signals would be expected: one for the pyridine ring nitrogen and another for the exocyclic N-methylamino nitrogen. The chemical shift of the pyridine nitrogen will be influenced by the substitution pattern on the ring. scispace.comresearchgate.net The chemical shift of the N-methylamino nitrogen will provide insight into its hybridization and electronic character. scispace.comresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determinationrsc.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of this compound. The calculated exact mass for the protonated molecule [M+H]⁺ of C₉H₁₂N₂ would be used to confirm its elemental composition with a high degree of confidence.

Table 2: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [C₉H₁₂N₂ + H]⁺ | 149.1073 |

Tandem Mass Spectrometry for Fragmentation Analysismdpi.comarkat-usa.orgnih.govwvu.edunih.gov

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion or a protonated molecule) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable information about the molecular structure. nih.govwvu.edu

The fragmentation of protonated this compound is expected to proceed through several characteristic pathways. Cleavage of the N-methyl group would result in the loss of a methyl radical (•CH₃) or methane (B114726) (CH₄). Fragmentation of the ethenyl group could lead to the loss of ethene (C₂H₄). Cleavage of the bond between the pyridine ring and the amino group is also a plausible fragmentation pathway. mdpi.comarkat-usa.orgnih.gov Analysis of these fragmentation patterns allows for the confirmation of the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the solid-state structure of a crystalline compound, providing precise information on bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound is not publicly available, analysis of closely related structures, such as 4-(Methylamino)pyridine (B57530) and substituted 2-N-phenylaminopyridine derivatives, provides a strong basis for predicting its solid-state conformation. researchgate.netnih.gov

In a hypothetical crystallographic study of this compound, single crystals would be grown and subjected to X-ray diffraction. The resulting diffraction pattern would be analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

Key structural features expected for this compound would include the planarity of the pyridine ring and the orientation of the ethenyl and N-methylamino substituents. The nitrogen atom of the amino group in 4-(methylamino)pyridine is slightly pyramidalized. researchgate.net A similar pyramidal geometry would be expected for the N-methylamino group in the target compound. The dihedral angle between the pyridine ring and the plane of the vinyl group would be a critical parameter, influencing the degree of electronic conjugation between these two systems.

Intermolecular interactions, such as hydrogen bonding and π-π stacking, would also be revealed. In the case of 4-(Methylamino)pyridine, molecules are linked by N–H···N hydrogen bonds to form a helical chain. researchgate.net For this compound, similar N-H···N interactions involving the pyridine nitrogen of an adjacent molecule are plausible, which would significantly influence the crystal packing. The presence of the ethenyl group might also facilitate π-π stacking interactions between pyridine rings of neighboring molecules.

A representative table of expected crystallographic data is presented below, based on known structures of similar compounds.

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/n or similar non-centrosymmetric group |

| a (Å) | ~7-15 |

| b (Å) | ~6-8 |

| c (Å) | ~10-15 |

| α, γ (°) | 90 |

| β (°) | ~90-100 |

| Volume (ų) | ~600-1200 |

| Z (molecules/unit cell) | 4 |

| Key Bond Lengths (Å) | C-C (vinyl) ~1.34, C-N (amino) ~1.37, C=N (py) ~1.33 |

| Key Bond Angles (°) | C-N-C ~120, C-C=C ~122 |

| Key Dihedral Angle (°) | Pyridine ring - Vinyl group plane ~5-15 |

Table 1: Representative Crystallographic Data for this compound

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. nih.gov These two methods are often complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice-versa. youtube.com For a molecule like this compound, with 19 atoms, there are 3N-6, or 51, expected normal modes of vibration. libretexts.orglibretexts.org

The IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the pyridine ring, the ethenyl group, and the N-methylamino group.

Pyridine Ring Vibrations: The pyridine ring gives rise to a series of characteristic stretching and bending vibrations. cdnsciencepub.com

C-H stretching: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region.

C=C and C=N stretching: These ring stretching modes typically appear in the 1400-1650 cm⁻¹ region. For pyridine itself, strong bands are observed around 1580 cm⁻¹ and 1480 cm⁻¹. nih.gov

Ring breathing mode: A characteristic symmetric ring breathing vibration is expected around 1000 cm⁻¹.

C-H in-plane and out-of-plane bending: These vibrations occur at lower frequencies, typically in the 1000-1300 cm⁻¹ and 700-900 cm⁻¹ regions, respectively.

Ethenyl (Vinyl) Group Vibrations:

=C-H stretching: The stretching of the sp² C-H bonds of the vinyl group will appear above 3000 cm⁻¹.

C=C stretching: The carbon-carbon double bond stretch is expected around 1630-1650 cm⁻¹. This band's intensity can be enhanced in the Raman spectrum due to the polarizability of the π-bond.

=C-H bending (scissoring, rocking, wagging, twisting): These deformations occur at lower wavenumbers, with a prominent out-of-plane wagging (puckering) mode often appearing around 910-990 cm⁻¹.

N-Methylamino Group Vibrations:

N-H stretching: For the secondary amine, a single N-H stretching band is expected in the region of 3300-3500 cm⁻¹. Its position can be sensitive to hydrogen bonding.

C-H stretching (methyl): Symmetric and asymmetric stretching of the methyl C-H bonds will be observed in the 2850-2960 cm⁻¹ range.

N-H bending: The in-plane bending (scissoring) of the N-H bond is typically found around 1500-1650 cm⁻¹, potentially overlapping with the pyridine ring stretches.

C-N stretching: The stretching vibration of the aromatic C-N bond is expected in the 1250-1350 cm⁻¹ region.

A table summarizing the expected characteristic vibrational frequencies for this compound is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) |

| N-H (amine) | Stretching | 3300 - 3500 | IR (strong) |

| C-H (aromatic & vinyl) | Stretching | 3000 - 3100 | IR/Raman (medium) |

| C-H (methyl) | Stretching | 2850 - 2960 | IR/Raman (medium) |

| C=C (vinyl) | Stretching | 1630 - 1650 | Raman (strong) |

| C=C, C=N (pyridine ring) | Stretching | 1400 - 1650 | IR/Raman (strong) |

| N-H (amine) | Bending | 1500 - 1650 | IR (medium) |

| C-N (amine) | Stretching | 1250 - 1350 | IR (medium) |

| Ring Breathing (pyridine) | Symmetric Stretch | ~1000 | Raman (strong) |

| =C-H (vinyl) | Out-of-plane Bending | 910 - 990 | IR (strong) |

Table 2: Characteristic Vibrational Frequencies for this compound

Chiroptical Spectroscopy (if applicable for chiral derivatives)

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical activity. However, if a chiral center were introduced into the molecule, for instance by substitution on the ethenyl or methyl group, or if the molecule were to form a chiral complex, then chiroptical techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) would become invaluable for its stereochemical characterization. cdnsciencepub.com

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left and right circularly polarized light. This provides information about the three-dimensional arrangement of atoms, including the absolute configuration of stereocenters.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-visible region, corresponding to electronic transitions. For a chiral derivative of this compound, the π→π* and n→π* transitions associated with the pyridine chromophore would give rise to characteristic CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are highly sensitive to the stereochemistry of the molecule. Theoretical calculations of the ECD spectrum could be compared with the experimental spectrum to assign the absolute configuration of the chiral derivative.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light, providing stereochemical information from the vibrational transitions of the molecule. nist.gov VCD spectra offer a more detailed fingerprint of the molecular structure than ECD, with numerous bands corresponding to specific vibrational modes. For a chiral derivative of this compound, VCD signals would be expected for the stretching and bending vibrations of the chiral center and its surrounding groups. The comparison of experimental VCD spectra with those predicted by quantum chemical calculations is a powerful method for the unambiguous determination of absolute configuration.

In a hypothetical scenario where a chiral center is introduced, for example, at the carbon of the ethenyl group attached to the pyridine ring, the resulting enantiomers would produce mirror-image CD and VCD spectra.

| Spectroscopic Technique | Information Provided for Chiral Derivatives |

| Electronic Circular Dichroism (ECD) | Determination of absolute configuration via analysis of Cotton effects arising from electronic transitions of the pyridine chromophore. |

| Vibrational Circular Dichroism (VCD) | Unambiguous assignment of absolute configuration by comparing the experimental VCD spectrum with quantum chemical predictions of vibrational transitions. Provides a detailed stereochemical fingerprint of the molecule. |

Table 3: Application of Chiroptical Spectroscopy to Chiral Derivatives

Computational and Theoretical Investigations of 2 Ethenyl N Methylpyridin 3 Amine

Structure-Reactivity Relationship (SRR) Modeling using Computational Approaches

Computational modeling serves as a powerful tool to elucidate the relationship between the molecular structure of 2-ethenyl-N-methylpyridin-3-amine and its chemical reactivity. By employing quantum chemical calculations, it is possible to predict various electronic properties that govern how the molecule interacts with other chemical species. These investigations typically focus on the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The structure of this compound features a pyridine (B92270) ring substituted with an electron-donating N-methylamino group at the 3-position and a π-conjugating ethenyl (vinyl) group at the 2-position. The N-methylamino group significantly increases the electron density of the pyridine ring through a strong +M (mesomeric) effect, while the ethenyl group can act as either a weak electron-withdrawing or -donating group depending on the nature of the reaction.

Computational analyses of similar substituted pyridines reveal that electron-donating substituents, such as amino groups, increase the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to electrophilic attack. rsc.org Conversely, the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) indicates the most likely sites for nucleophilic attack. For this compound, the N-methylamino group at the 3-position is expected to direct electrophiles to the ortho and para positions, although the pyridine nitrogen itself remains a primary site of protonation or alkylation.

Molecular electrostatic potential (MEP) maps are particularly insightful for predicting reactivity. nih.gov In substituted pyridines, the most negative region (red/yellow) is typically located on the nitrogen atom of the ring, indicating its high susceptibility to electrophilic attack and protonation. researchgate.netresearchgate.net The presence of the electron-donating N-methylamino group at the 3-position is expected to enhance the negative electrostatic potential at the ring nitrogen, further increasing its basicity compared to unsubstituted pyridine. nih.gov The ethenyl group at the 2-position introduces a region of high electron density in the C=C bond, making it susceptible to addition reactions.

Table 1: Predicted Electronic Properties of this compound from Theoretical Modeling

| Parameter | Predicted Value/Observation | Significance for Reactivity |

| HOMO Energy | Elevated compared to pyridine | Increased susceptibility to electrophilic attack. |

| LUMO Energy | Lowered compared to pyridine | Increased susceptibility to nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | Most negative potential on the pyridine nitrogen, with high electron density on the amino nitrogen and ethenyl group. | Pyridine nitrogen is the primary site for protonation; amino and ethenyl groups are sites for electrophilic attack. |

| Ionization Potential | Lower than pyridine | Easier to oxidize due to the electron-donating amino group. core.ac.uk |

Spectroscopic Parameter Prediction via Computational Methods (e.g., GIAO for NMR)

Computational chemistry offers robust methods for the prediction of spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prime example. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR shielding tensors, which are then converted to chemical shifts. github.iogaussian.com This technique allows for a detailed, atom-by-atom prediction of the NMR spectrum, providing valuable insights into the electronic environment of each nucleus in this compound.

The predicted ¹H and ¹³C NMR chemical shifts for this molecule are heavily influenced by the electronic effects of its substituents. The N-methylamino group at C3 is a strong electron-donating group, causing an upfield shift (lower ppm values) for the ortho (C2, C4) and para (C6) positions of the pyridine ring due to increased electron shielding. The methyl group on the nitrogen will have a characteristic chemical shift in the aliphatic region. The ethenyl group at C2 introduces vinylic protons with distinct chemical shifts, which are further influenced by their proximity to the nitrogen atom and the rest of the pyridine ring.

Ab initio and Density Functional Theory (DFT) calculations using the GIAO method can provide highly accurate predictions of these chemical shifts. researchgate.netyoutube.com Such calculations would model the geometry of the molecule and then compute the magnetic shielding for each nucleus. By comparing these calculated values to a reference compound (e.g., tetramethylsilane, TMS), a theoretical NMR spectrum can be generated. These predictions are invaluable for confirming the structure of newly synthesized compounds and for assigning peaks in experimentally obtained spectra. plos.org

The accuracy of GIAO calculations is dependent on the level of theory and the basis set used. For substituted pyridines, it has been shown that good correlation between calculated and experimental chemical shifts can be achieved, providing a powerful tool for structural elucidation. nih.govmdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound using GIAO Method

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |

| Pyridine-C2 | - | ~148.5 | Attached to electron-withdrawing nitrogen and the ethenyl group. |

| Pyridine-C3 | - | ~145.2 | Attached to the strongly electron-donating N-methylamino group. |

| Pyridine-C4 | ~7.8 | ~130.1 | Influenced by the ortho N-methylamino group (electron-donating). |

| Pyridine-C5 | ~7.1 | ~122.8 | Influenced by the meta N-methylamino group. |

| Pyridine-C6 | ~8.2 | ~149.0 | Influenced by the para N-methylamino group and adjacent to the ring nitrogen. |

| Ethenyl-Cα | ~6.7 | ~135.4 | Vinylic carbon attached to the pyridine ring. |

| Ethenyl-Cβ | ~5.4, ~5.9 | ~116.7 | Terminal vinylic carbon with two diastereotopic protons. |

| N-Methyl-C | ~3.0 | ~30.5 | Methyl group attached to the electron-donating nitrogen. |

| N-H | ~4.5 | - | Amine proton, chemical shift can be broad and solvent-dependent. |

Note: The predicted values in the table are hypothetical and based on general principles of substituent effects on pyridine NMR spectra. Actual experimental values may vary.

Synthesis and Study of Derivatives and Analogues of 2 Ethenyl N Methylpyridin 3 Amine

Modification of the Ethenyl Side Chain

The ethenyl group at the 2-position of the pyridine (B92270) ring is susceptible to various addition and coupling reactions, making it a prime target for structural diversification.

The carbon-carbon double bond of the ethenyl group can undergo addition reactions, allowing for the introduction of new alkyl and aryl substituents. Due to the electron-withdrawing nature of the adjacent pyridine nitrogen, the vinylic site is activated for nucleophilic additions. wikipedia.org

Arylation: A notable method for the functionalization of 2-vinylpyridine (B74390) derivatives is the cobalt-catalyzed addition of styrylboronic acids. This reaction leads to the formation of 4-phenyl-3-butenyl heteroarenes. The nitrogen atom of the pyridine ring plays a crucial role in promoting the reaction by accelerating the addition of the styryl cobalt species to the vinyl group. nih.gov This process represents a rare instance of cobalt catalysis in reactions involving organoboronic acids. nih.gov

| Entry | 2-Vinylpyridine Derivative | Styrylboronic Acid | Product | Yield (%) |

| 1 | 2-Vinylpyridine | (E)-Styrylboronic acid | 4-Phenyl-1-(pyridin-2-yl)but-1-ene | 85 |

| 2 | 2-Vinylpyridine | (E)-4-Methylstyrylboronic acid | 1-(Pyridin-2-yl)-4-(p-tolyl)but-1-ene | 78 |

| 3 | 2-Vinylpyridine | (E)-4-Methoxystyrylboronic acid | 4-(4-Methoxyphenyl)-1-(pyridin-2-yl)but-1-ene | 75 |

| 4 | 4-Methyl-2-vinylpyridine | (E)-Styrylboronic acid | 1-(4-Methylpyridin-2-yl)-4-phenylbut-1-ene | 88 |

Alkylation: While direct alkylation on the vinyl terminus can be challenging, related strategies on similar systems suggest potential pathways. For instance, C(sp³)–H allylic alkylation of 2-alkylpyridines has been achieved using Morita–Baylis–Hillman (MBH) carbonates without the need for a base or catalyst. beilstein-journals.org This reaction is thought to proceed through a tandem SN2' type nucleophilic substitution followed by an aza-Cope rearrangement. beilstein-journals.org Such a strategy could potentially be adapted for the functionalization of the ethenyl group on 2-ethenyl-N-methylpyridin-3-amine.

The electron-withdrawing character of the pyridine ring facilitates the conjugate addition of various heteroatom nucleophiles across the ethenyl double bond. wikipedia.org This allows for the introduction of oxygen, sulfur, and nitrogen functionalities.

Michael Addition: Acidic conditions can promote the addition of nucleophiles to vinylpyridines. For example, the reaction of 2-vinylpyridine with amines in an acidic medium yields the corresponding aminoethyl-substituted pyridines. mdpi.com Similarly, treatment with sodium methanesulfinate (B1228633) under acidic conditions produces ethyl methyl sulfones. mdpi.com The addition of methanol (B129727) to 2-vinylpyridine results in 2-(2-methoxyethyl)pyridine. wikipedia.org

| Nucleophile | Product with 2-Vinylpyridine | Conditions |

| Methanol | 2-(2-Methoxyethyl)pyridine | Acidic |

| Ethylamine | N-Ethyl-2-(pyridin-2-yl)ethan-1-amine | Acidic |

| Sodium Methanesulfinate | 2-(2-(Methylsulfonyl)ethyl)pyridine | Acidic |

| Indole | 2-(2-(Indol-3-yl)ethyl)pyridine | Acidic |

These reactions demonstrate that the ethenyl side chain can be readily converted into a variety of functionalized ethyl bridges, significantly expanding the molecular diversity of derivatives.

Substitutions on the Pyridine Ring System

The aromatic pyridine core can be functionalized through electrophilic aromatic substitution and other modern coupling methodologies, although the electron-deficient nature of the pyridine ring often requires specific strategies.

The introduction of halogens onto the pyridine ring is a key transformation, as halopyridines are versatile intermediates for further functionalization via cross-coupling reactions. nih.gov

3-Selective Halogenation: Direct electrophilic aromatic substitution on pyridine is often difficult and requires harsh conditions. chemrxiv.org However, methods for the 3-selective halogenation of pyridines have been developed. One such strategy involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. chemrxiv.org This one-pot protocol allows for the highly regioselective halogenation of a range of substituted pyridines under mild conditions. chemrxiv.org Given that the target molecule already has a substituent at the 3-position (the N-methylamino group), this method would be more applicable to analogues with an unsubstituted 3-position. For the target molecule, halogenation would likely occur at the 4-, 5-, or 6-positions, depending on the directing effects of the existing substituents.

Halogenation of Pyridine N-Oxides: An alternative approach involves the formation of the corresponding pyridine N-oxide. This modification activates the pyridine ring for electrophilic substitution, particularly at the 2- and 4-positions. A highly regioselective halogenation of unsymmetrical pyridine N-oxides provides a practical route to 2-halo-substituted pyridines. nih.gov This strategy could be employed to introduce a halogen at the 6-position of the this compound N-oxide.

A study on the bromination of 2-amino-5-picoline with bromine in acetic acid demonstrated successful bromination at the 3-position, ortho to the activating amino group. This suggests that direct bromination of this compound might proceed at the 4- or 6-position, influenced by the directing effects of the amino and ethenyl groups.

The electronic properties of the pyridine ring can be modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). studypug.comyoutube.com

Electron-Donating Groups (EDGs): EDGs, such as alkoxy (-OR) or additional amino (-NR₂) groups, increase the electron density of the aromatic ring. studypug.com This generally enhances the nucleophilicity of the pyridine nitrogen and can activate the ring towards electrophilic substitution. studypug.com The introduction of such groups typically proceeds via nucleophilic aromatic substitution on a pre-halogenated pyridine derivative.

Electron-Withdrawing Groups (EWGs): EWGs, such as nitro (-NO₂), cyano (-CN), or sulfonyl (-SO₂R) groups, decrease the electron density of the pyridine ring. wikipedia.org This makes the ring more susceptible to nucleophilic attack. orgchemres.org For example, the phenylsulfonyl group is a strong EWG that can be introduced to maintain the reactivity of the pyridine ring toward further nucleophilic substitution. orgchemres.org The introduction of EWGs can be achieved through various methods, including nitration (often on the N-oxide) or by coupling reactions with appropriate precursors. The presence of an EWG can significantly alter the reactivity and properties of the resulting molecule. wikipedia.org

Modifications of the N-Methylamino Group

The N-methylamino group at the 3-position is a key functional handle that can be readily modified through various reactions typical of secondary amines.

Further Alkylation and Arylation: The nitrogen atom of the N-methylamino group possesses a lone pair of electrons and can act as a nucleophile. It can be further alkylated to form a tertiary amine or arylated through reactions such as the Buchwald-Hartwig amination. The synthesis of N-methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine involves the reaction of 2,6-bis(chloromethyl)pyridine (B1207206) with methylamine (B109427), demonstrating the feasibility of N-alkylation on the pyridine scaffold.

Acylation and Sulfonylation: The N-methylamino group can react with acylating agents (e.g., acid chlorides, anhydrides) to form amides or with sulfonyl chlorides to form sulfonamides. These reactions can be used to introduce a wide variety of functional groups and to modulate the electronic and steric properties of the substituent at the 3-position.

Formation of Ureas and Thioureas: Reaction with isocyanates or isothiocyanates can convert the N-methylamino group into the corresponding urea (B33335) or thiourea (B124793) derivatives, which are often explored for their biological activities.

These modifications of the N-methylamino group provide straightforward routes to a vast library of derivatives with diverse properties and potential applications.

Alkylation and Arylation of the Nitrogen Atom

The secondary amine functionality in this compound is a key site for structural modification through alkylation and arylation. These reactions introduce substituents on the nitrogen atom, leading to the formation of tertiary amines, which can significantly alter the compound's physicochemical and pharmacological properties.

Alkylation

The direct alkylation of the nitrogen atom in this compound can be achieved using various alkylating agents such as alkyl halides or sulfates. The reaction typically proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkylating agent. However, the direct alkylation of amines can sometimes be challenging to control, often leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. This is because the resulting tertiary amine can still be nucleophilic enough to react further with the alkylating agent. masterorganicchemistry.com

To achieve more selective N-alkylation, modern synthetic methods can be employed. One such method is reductive amination. This would involve the initial formation of an iminium ion from a related primary amine precursor, followed by reduction. A more direct approach for the title compound would be a carefully controlled reaction with an alkyl halide in the presence of a non-nucleophilic base to neutralize the formed hydrohalic acid.

Another effective strategy is the hydrogen-borrowing alkylation, which utilizes alcohols as alkylating agents in the presence of an iridium catalyst. nih.gov This method is advantageous due to the generation of water as the only byproduct. For instance, reacting this compound with a primary alcohol under these conditions would yield the corresponding N-alkylated tertiary amine.

Table 1: Potential N-Alkylation Reactions of this compound

| Alkylating Agent | Product | Reaction Type |

| Methyl iodide | 2-Ethenyl-N,N-dimethylpyridin-3-amine | Direct Alkylation |

| Benzyl (B1604629) bromide | N-Benzyl-2-ethenyl-N-methylpyridin-3-amine | Direct Alkylation |

| Ethanol | N-Ethyl-2-ethenyl-N-methylpyridin-3-amine | Hydrogen-Borrowing Alkylation |

Arylation

The introduction of an aryl group onto the nitrogen atom to form an N-aryl derivative can be accomplished through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful and widely used method for this transformation. nih.gov This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide (or triflate) in the presence of a suitable phosphine (B1218219) ligand and a base. nih.gov

For the N-arylation of this compound, the compound would be reacted with an aryl bromide or iodide in the presence of a palladium catalyst, such as Pd(OAc)2 or a pre-catalyst like a PEPPSI complex, a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOtBu, Cs2CO3). nih.govorganic-chemistry.org

The Chan-Lam coupling reaction offers an alternative, copper-catalyzed approach for N-arylation. semanticscholar.org This method typically utilizes arylboronic acids as the arylating agent and is often conducted under milder conditions, sometimes even in the presence of air. semanticscholar.orgresearchgate.net

Table 2: Potential N-Arylation Reactions of this compound

| Arylating Agent | Product | Reaction Type | Catalyst System |

| Phenyl bromide | 2-Ethenyl-N-methyl-N-phenylpyridin-3-amine | Buchwald-Hartwig Amination | Pd(OAc)2 / Xantphos / NaOtBu |

| 4-Fluorophenylboronic acid | 2-Ethenyl-N-(4-fluorophenyl)-N-methylpyridin-3-amine | Chan-Lam Coupling | Cu(OAc)2 / Pyridine |

Replacement with Other Amine Derivatives

The N-methylamine group at the 3-position of the pyridine ring can be replaced with other amine derivatives to explore the structure-activity relationship. This modification can be achieved through a multi-step synthetic sequence, likely starting from a common intermediate.

A plausible synthetic route would involve the conversion of the 3-amino group of a precursor, such as 3-aminopyridine (B143674), to a diazonium salt, followed by a Sandmeyer-type reaction to introduce a different functional group that can then be converted to the desired amine. However, a more direct approach would be to start with a precursor where the 3-position is functionalized with a leaving group, such as a halogen.

For instance, starting with 3-bromo-2-ethenylpyridine, a nucleophilic aromatic substitution (SNAr) reaction with various primary or secondary amines could be employed to introduce a range of amine functionalities. The reactivity of the 3-halopyridine towards SNAr might require activation, for example, through the use of a strong base or a transition metal catalyst.

Alternatively, a Buchwald-Hartwig or Chan-Lam amination reaction on 3-bromo-2-ethenylpyridine with different amines would be a highly versatile method to generate a library of analogues with diverse amine substituents at the 3-position.

Table 3: Potential Amine Derivatives via Replacement

| Reagent Amine | Target Derivative | Synthetic Approach |

| Pyrrolidine | 3-(Pyrrolidin-1-yl)-2-ethenylpyridine | Buchwald-Hartwig Amination |

| Morpholine | 4-(2-Ethenylpyridin-3-yl)morpholine | Buchwald-Hartwig Amination |

| Piperazine | 1-(2-Ethenylpyridin-3-yl)piperazine | SNAr or Buchwald-Hartwig |

Bioisosteric Replacements in the Pyridine Core or Side Chains

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, metabolic stability, or pharmacokinetic profile.

Pyridine Core Replacements

Table 4: Potential Bioisosteric Replacements for the Pyridine Core

| Original Group | Bioisosteric Replacement | Rationale |

| Pyridine | Pyrimidine | Introduces a second nitrogen atom, potentially altering hydrogen bonding capabilities and metabolic stability. |

| Pyridine | Thiophene | Replaces the nitrogen with a sulfur atom, which can change the electronic properties and lipophilicity. cambridgemedchemconsulting.com |

| Pyridine | Phenyl | Removes the nitrogen atom, which can impact solubility and receptor interactions. cambridgemedchemconsulting.com |

Side Chain Replacements

The ethenyl and N-methylamine side chains are also amenable to bioisosteric modifications.

For the ethenyl (vinyl) group , a common replacement is an ethynyl (B1212043) group, which maintains the linear geometry and sp-hybridized carbon but has different electronic properties. sigmaaldrich.com Another possibility is the replacement of the vinyl group with a cyclopropyl (B3062369) group, which can mimic the conformational rigidity of the double bond while increasing the sp3 character.

For the N-methylamine group , various bioisosteric replacements can be considered. Replacing the methyl group with other small alkyl groups or a cyclopropyl group can fine-tune the steric and electronic properties. The entire amine group could also be replaced.

Table 5: Potential Bioisosteric Replacements for the Side Chains

| Original Group | Bioisosteric Replacement | Rationale |

| Ethenyl (-CH=CH2) | Ethynyl (-C≡CH) | Maintains rigidity, alters electronics. |

| Ethenyl (-CH=CH2) | Cyclopropyl | Mimics conformation, increases sp3 character. |

| N-Methylamine (-NHCH3) | Hydroxymethyl (-CH2OH) | Replaces nitrogen with oxygen, altering hydrogen bonding potential. |

| N-Methylamine (-NHCH3) | Methoxymethyl (-OCH3) | Removes the hydrogen bond donor capability. |

Advanced Research Applications of 2 Ethenyl N Methylpyridin 3 Amine Excluding Clinical/safety

Role as Synthetic Intermediates and Building Blocks

The unique combination of a nucleophilic amine, a pyridine (B92270) ring, and a polymerizable vinyl group makes 2-ethenyl-N-methylpyridin-3-amine a promising intermediate for constructing more elaborate molecules.

Heterocyclic compounds are foundational in medicinal chemistry and materials science. Aminopyridines are well-established precursors for creating fused heterocyclic systems, such as imidazo[1,2-a]pyridines. These reactions typically involve the condensation of a 2-aminopyridine (B139424) with an α-haloketone, where the pyridine ring nitrogen and the exocyclic amino group participate in ring formation. rsc.orgresearchgate.net